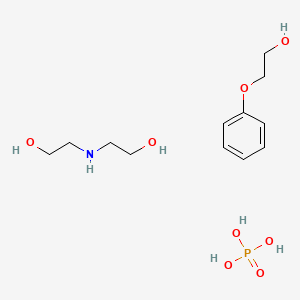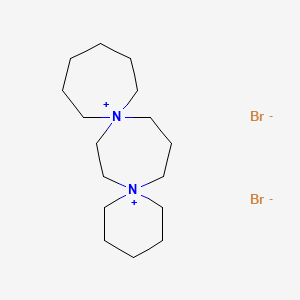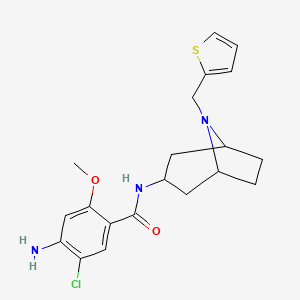![molecular formula C14H13NO2S B14453659 Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- CAS No. 72873-68-8](/img/structure/B14453659.png)
Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- is a complex organic compound characterized by the presence of a hydroxy group, a methylthio group, and a pyridinyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-(methylthio)benzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by oxidation to form the ethanone structure. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ethanone group can produce an alcohol.
Aplicaciones Científicas De Investigación
Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and pyridinyl groups can form hydrogen bonds with target molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-[4-(methylthio)phenyl]-: Similar structure but lacks the pyridinyl group.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a methoxy group instead of a methylthio group.
Uniqueness
Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- is unique due to the presence of both the pyridinyl and methylthio groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
72873-68-8 |
|---|---|
Fórmula molecular |
C14H13NO2S |
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
2-hydroxy-2-(4-methylsulfanylphenyl)-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C14H13NO2S/c1-18-12-4-2-10(3-5-12)13(16)14(17)11-6-8-15-9-7-11/h2-9,13,16H,1H3 |
Clave InChI |
MPWLTYBYPHUEDR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C(C(=O)C2=CC=NC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


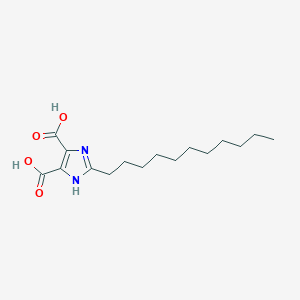

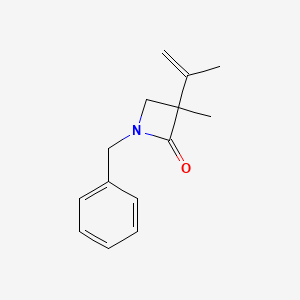
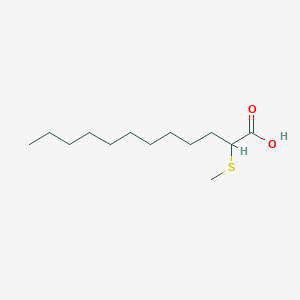
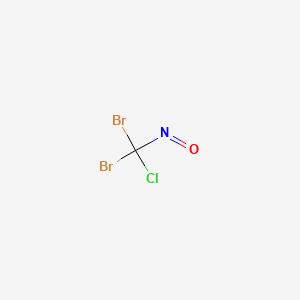
![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)
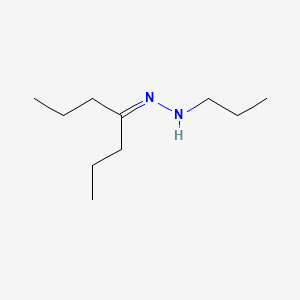
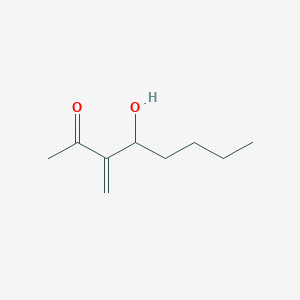

![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
